

# Application Notes and Protocols: Biodistribution and Dosimetry of $^{177}\text{Lu}$ -DOTA-Bombesin Analogs

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## Compound of Interest

Compound Name: DOTA-bombesin (1-14)

Cat. No.: B15604550

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These application notes provide a comprehensive overview of the biodistribution and dosimetry studies of Lutetium-177 labeled DOTA-bombesin analogs. The information is intended to guide researchers in designing and conducting preclinical evaluations of these potential radiopharmaceuticals for cancer therapy.

## Introduction

Bombesin (BBN) and its analogs are promising targeting vectors for a variety of cancers that overexpress the gastrin-releasing peptide receptor (GRPR), such as prostate, breast, and lung cancers[1]. When chelated with DOTA and labeled with the therapeutic radionuclide Lutetium-177 ( $^{177}\text{Lu}$ ), these peptides can deliver a cytotoxic radiation dose directly to tumor cells. This document outlines the key experimental protocols and summarizes the biodistribution and dosimetry data from preclinical studies involving various  $^{177}\text{Lu}$ -DOTA-bombesin analogs.

## Data Presentation

The following tables summarize the quantitative biodistribution data for different  $^{177}\text{Lu}$ -DOTA-bombesin analogs in preclinical models, typically in mice bearing human prostate cancer (PC-3) xenografts. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection (p.i.).

Table 1: Biodistribution of [ $^{177}\text{Lu}$ ]Lu-LW02060 in PC-3 Tumor-Bearing Mice (%ID/g)[2]

Organ/Tissue	1 h p.i.	4 h p.i.	24 h p.i.	72 h p.i.	120 h p.i.
Blood	1.15 ± 0.28	0.38 ± 0.05	0.05 ± 0.01	0.01 ± 0.00	0.00 ± 0.00
Heart	0.43 ± 0.08	0.16 ± 0.02	0.04 ± 0.01	0.01 ± 0.00	0.00 ± 0.00
Lungs	0.94 ± 0.22	0.34 ± 0.04	0.10 ± 0.02	0.02 ± 0.01	0.01 ± 0.00
Liver	1.08 ± 0.18	0.61 ± 0.08	0.29 ± 0.04	0.10 ± 0.02	0.05 ± 0.01
Spleen	0.30 ± 0.06	0.14 ± 0.02	0.05 ± 0.01	0.02 ± 0.00	0.01 ± 0.00
Pancreas	2.64 ± 0.63	1.71 ± 0.08	1.04 ± 0.19	0.35 ± 0.07	0.18 ± 0.04
Stomach	1.40 ± 0.35	0.81 ± 0.12	0.36 ± 0.07	0.12 ± 0.02	0.06 ± 0.01
Intestines	1.16 ± 0.25	0.68 ± 0.10	0.30 ± 0.05	0.10 ± 0.02	0.05 ± 0.01
Kidneys	5.83 ± 1.25	3.94 ± 0.55	1.58 ± 0.28	0.48 ± 0.09	0.25 ± 0.05
Muscle	0.25 ± 0.05	0.10 ± 0.02	0.03 ± 0.01	0.01 ± 0.00	0.00 ± 0.00
Bone	0.48 ± 0.10	0.25 ± 0.04	0.10 ± 0.02	0.04 ± 0.01	0.02 ± 0.00
Tumor	9.59 ± 3.37	8.38 ± 0.19	5.78 ± 0.40	2.54 ± 0.45	1.48 ± 0.29

Table 2: Biodistribution of [<sup>177</sup>Lu]Lu-AMBA in PC-3 Tumor-Bearing Mice (%ID/g)[3][4]

Organ/Tissue	1 h p.i.	24 h p.i.
Blood	0.84 ± 0.12	0.04 ± 0.01
Liver	0.43 ± 0.08	0.13 ± 0.02
Kidneys	2.03 ± 0.41	0.36 ± 0.07
Pancreas	11.21 ± 2.13	2.15 ± 0.54
Tumor	6.35 ± 1.27	3.39 ± 0.68

Table 3: Dosimetry Estimates for <sup>177</sup>Lu-Labeled Bombesin Analogs in PC-3 Tumor Xenografts (mGy/MBq)

Radiopharmaceutical	Tumor Absorbed Dose	Reference
[ <sup>177</sup> Lu]Lu-TacsBOMB5	87.1	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
[ <sup>177</sup> Lu]Lu-LW01110	312	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
[ <sup>177</sup> Lu]Lu-LW01142	312	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
[ <sup>177</sup> Lu]Lu-AMBA	79.1	<a href="#">[6]</a> <a href="#">[7]</a>
[ <sup>177</sup> Lu]Lu-RM2	429	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Radiolabeling of DOTA-Bombesin Analogs with <sup>177</sup>Lu

Objective: To prepare <sup>177</sup>Lu-DOTA-bombesin with high radiochemical purity and specific activity.

Materials:

- DOTA-bombesin analog peptide
- <sup>177</sup>LuCl<sub>3</sub> solution (in HCl)
- Ammonium acetate buffer (0.4 M, pH 4.5-5.5)
- Metal-free water
- Heating block or water bath
- Radio-TLC or Radio-HPLC system for quality control

Procedure:

- In a sterile, metal-free microcentrifuge tube, add 20 µg of the DOTA-bombesin analog peptide dissolved in ammonium acetate buffer.[\[8\]](#)

- Add a calculated amount of  $^{177}\text{LuCl}_3$  (e.g., 92.5 MBq) to the peptide solution.[8]
- Gently mix the reaction solution.
- Incubate the reaction mixture at 90-95°C for 30 minutes.[8][9]
- After incubation, allow the mixture to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally considered acceptable.[2]

## In Vitro Stability Studies

Objective: To assess the stability of the radiolabeled peptide in human serum.

Materials:

- $^{177}\text{Lu}$ -DOTA-bombesin analog
- Fresh human serum
- Incubator (37°C)
- Radio-TLC or Radio-HPLC system

Procedure:

- Collect fresh human blood and centrifuge to separate the serum.[8]
- Spike aliquots of human serum with the  $^{177}\text{Lu}$ -DOTA-bombesin analog (e.g., 24 MBq in 50  $\mu\text{L}$ ).[8]
- Incubate the samples at 37°C for various time points (e.g., 1, 4, and 24 hours).[8]
- At each time point, analyze an aliquot of the serum sample by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.[8]

## Animal Model and Tumor Induction

Objective: To establish a tumor-bearing animal model for in vivo studies.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human prostate cancer cell line (e.g., PC-3)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles

Procedure:

- Culture PC-3 cells under standard conditions.
- Harvest the cells and resuspend them in PBS, optionally mixed with Matrigel.
- Subcutaneously inject the cell suspension (e.g.,  $2 \times 10^6$  cells in 0.1 mL) into the flank of each mouse.[\[8\]](#)
- Allow the tumors to grow to a suitable size (e.g., 0.3 g or 5-8 mm in diameter) before initiating biodistribution or imaging studies.[\[2\]](#)[\[8\]](#)

## Biodistribution Studies

Objective: To determine the uptake and clearance of the radiolabeled peptide in various organs and the tumor.

Procedure:

- Administer a known amount of the  $^{177}\text{Lu}$ -DOTA-bombesin analog (e.g., 370 kBq) to tumor-bearing mice via tail vein injection.[\[10\]](#)
- At predetermined time points (e.g., 1, 4, 24, 72, and 120 hours p.i.), euthanize a group of mice (typically 4-5 mice per group).[\[2\]](#)[\[8\]](#)

- Collect blood samples via cardiac puncture.
- Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).[8]
- Weigh each tissue sample.
- Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
- Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[8]

## SPECT/CT Imaging

Objective: To visualize the in vivo distribution of the radiolabeled peptide.

Procedure:

- Anesthetize a tumor-bearing mouse.
- Administer the  $^{177}\text{Lu}$ -DOTA-bombesin analog intravenously.
- At desired time points, acquire whole-body SPECT and CT images using a dedicated small-animal imaging system.
- Reconstruct and co-register the SPECT and CT images to visualize the localization of radioactivity in anatomical context.

## Dosimetry Calculations

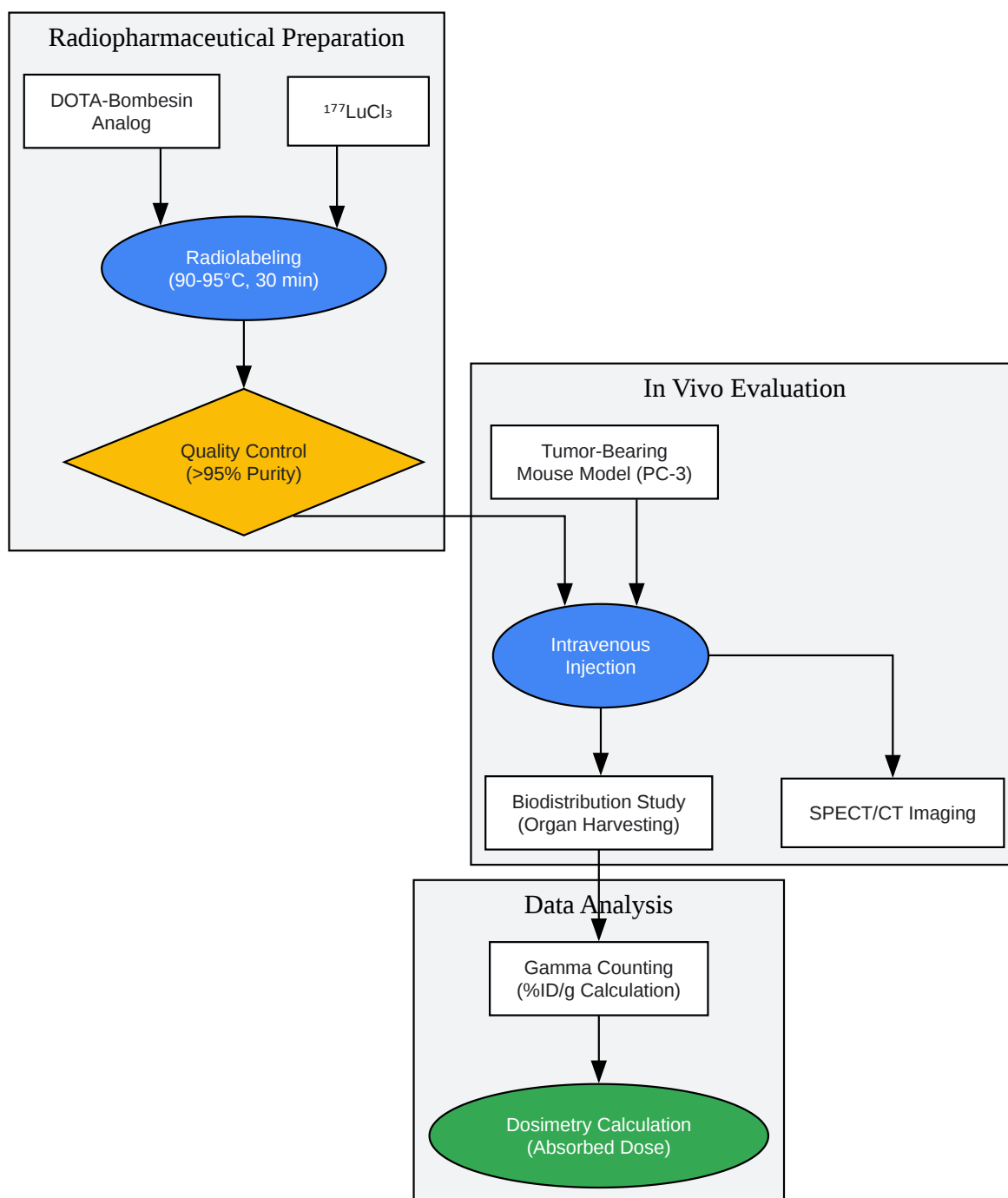
Objective: To estimate the absorbed radiation dose in different organs and the tumor.

Procedure:

- From the biodistribution data, plot the time-activity curve for each organ.
- Calculate the cumulated activity (or number of disintegrations) in each source organ by integrating the time-activity curve.

- Use a dosimetry software package (e.g., OLINDA/EXM) and appropriate mouse models to calculate the absorbed dose (in Gy/MBq or mGy/MBq) to target organs based on the cumulated activities and S-values (absorbed dose per unit cumulated activity).

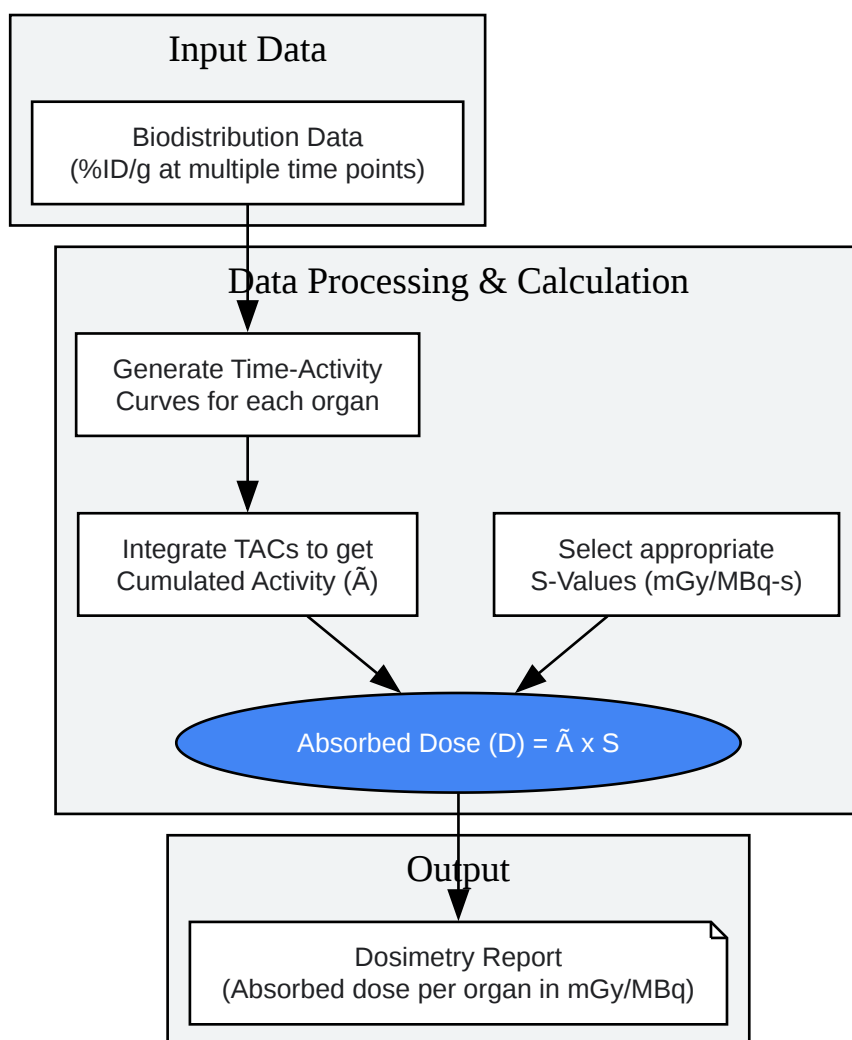
## Mandatory Visualizations



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Caption: Experimental workflow for biodistribution and dosimetry studies.





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Caption: Logical relationship for dosimetry calculation from biodistribution data.

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